2-(4-chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a methoxy group, and an imidazopyridazine group. These groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the chloro and methoxy groups might make it relatively polar, which could affect its solubility in different solvents .Scientific Research Applications
Anticancer Activity
A study explored the anticancer potential of compounds with structural similarities to the chemical , focusing on the synthesis and cytotoxic activity of various derivatives. One compound demonstrated significant growth inhibition against several cancer cell lines, suggesting a potential pathway for anticancer drug development (Al-Sanea et al., 2020).
Antiulcer and Histamine H2-Receptor Antagonist Activities
Research into imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, which share a core structure with the compound of interest, has shown promising results as histamine H2-receptor antagonists with antiulcer properties. This suggests potential applications in treating gastric disorders and peptic ulcers (Katsura et al., 1992).
Herbicidal Activity
The chloroacetamide class, to which the compound relates, includes effective herbicides for controlling annual grasses and broad-leaved weeds in various crops. This indicates potential agricultural applications in crop protection (Weisshaar & Böger, 1989).
Anticonvulsant Activity
Studies on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, which share structural features with the compound, have identified significant anticonvulsant properties, highlighting potential therapeutic applications in epilepsy and seizure disorders (Aktürk et al., 2002).
Central Nervous System (CNS) Activity
Research on substituted imidazo[1,2-b]pyridazines, related to the compound's structure, has contributed to the understanding of CNS activities, including potential anxiolytic and sedative effects. This opens avenues for the development of new CNS therapeutic agents (Barlin et al., 1992).
Future Directions
Future research on this compound could involve more detailed studies of its synthesis, properties, and potential applications. This could include experimental work to determine its physical and chemical properties, computational studies to predict its behavior, and biological testing to assess its activity .
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-29-19-8-3-14(18-12-27-20(24-18)9-10-22(26-27)30-2)11-17(19)25-21(28)13-31-16-6-4-15(23)5-7-16/h3-12H,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBBRBPVNZHBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide |
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